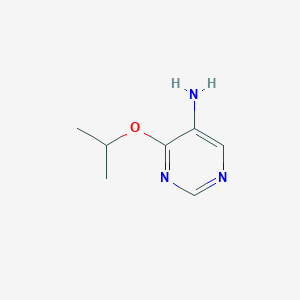
4-Isopropoxypyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel A2B Adenosine Receptor Antagonist
A study by Vidal et al. (2007) discovered a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A(2B) adenosine receptor antagonists, showcasing their potential in pharmacological applications (Bernat Vidal et al., 2007).
Kinase Inhibitors in Cancer Therapy
Research by Wada et al. (2012) explored the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, indicating their significance in anticancer therapy (H. Wada et al., 2012).
Potential Analgesic and Anti-inflammatory Agents
A study conducted by Chhabria et al. (2007) synthesized 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines and evaluated their potential as analgesic and anti-inflammatory agents (M. Chhabria et al., 2007).
Role in Hypertension Treatment
Aayisha et al. (2019) investigated a molecule similar to 4-Isopropoxypyrimidin-5-amine, highlighting its role in the treatment of hypertension as a potential I1 imidazoline receptor agonist (S. Aayisha et al., 2019).
Thiazolo[4,5‐d]pyrimidine Derivatives
Bakavoli et al. (2006) demonstrated the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines, contributing to the formation of new thiazolo[4,5-d]pyrimidine derivatives (M. Bakavoli et al., 2006).
Tubulin Polymerization Inhibitors in Cancer Treatment
Liu et al. (2020) synthesized 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, evaluating their role as tubulin polymerization inhibitors and their potential in cancer treatment (Wenjing Liu et al., 2020).
Cine-Amination of 4-Substituted-5-bromopyrimidines
Rasmussen et al. (1978) studied the cine-amination of 4-R-5-bromopyrimidines, contributing to the understanding of the chemical behavior of related compounds (C. Rasmussen et al., 1978).
Propriétés
IUPAC Name |
4-propan-2-yloxypyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHKEYQYLWYHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=NC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxypyrimidin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

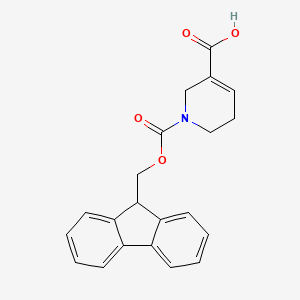
![2-amino-6-ethyl-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2381272.png)

![(6-Azabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2381274.png)
![Ethyl 4-[4-[(3-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2381277.png)
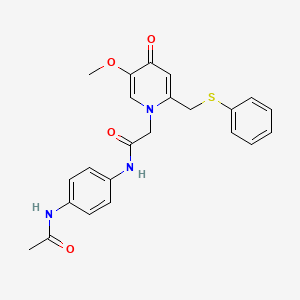

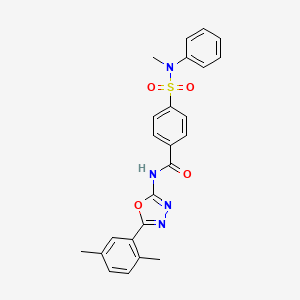
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)
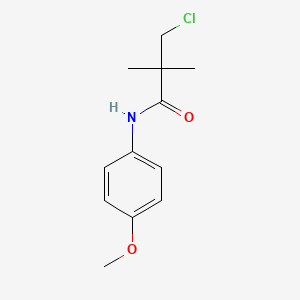
![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)


![N-(4-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2381289.png)